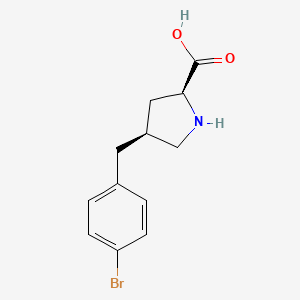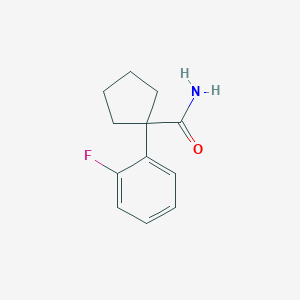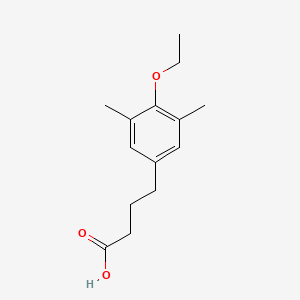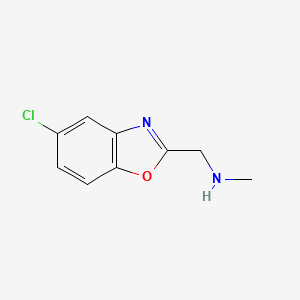
Methyl (3,5-dichlorophenyl)carbamate
概要
説明
Methyl (3,5-dichlorophenyl)carbamate is a chemical compound that is part of the carbamate class, which are known for their varied applications, including use as insecticides, pharmaceuticals, and prodrugs. Carbamates typically contain the functional group -NHCOO- and are derivatives of carbamic acid. They are often synthesized for specific purposes, such as antineoplastic activities or as potential antitumor agents.
Synthesis Analysis
The synthesis of carbamate derivatives can involve multistep reactions, as seen in the preparation of 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine bis(2-propylcarbamate), which was prepared for its potential use as a water-soluble prodrug . Another example includes the synthesis of methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate) derivatives using a Diels-Alder reaction, although the resulting compounds showed inactivity against certain types of leukemia . Additionally, the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and aniline has been explored for the non-phosgene route to methylene diphenyl diisocyanate, a process that is considered more environmentally friendly .
Molecular Structure Analysis
The molecular structure and conformation of carbamates can be studied using various spectroscopic methods. For instance, benzimidazole and benzothiazole carbamates derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-ol were analyzed using IR, Raman, and NMR spectroscopy, revealing a preferred flattened chair-chair conformation and the presence of an intramolecular NH…O=C hydrogen bond in the benzimidazole carbamates . The structural and electronic properties of related compounds have also been investigated using density functional theory, which provides insights into optimized geometrical properties, wave functional properties, and reactive sites .
Chemical Reactions Analysis
Carbamates can undergo various chemical reactions, including hydrolysis, which is a significant reaction for prodrugs as it can release the active drug in vivo. The hydrolytic rates of different carbamate moieties have been compared, showing that carbamate groups are more susceptible to hydrolysis than C-2 esters . Furthermore, carbamates can be used as intermediates in the synthesis of other compounds, such as dipeptidyl urea esters, by coupling with N,O-bis[trimethylsilyl]amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates, such as water solubility, can be crucial for their application. For example, certain carbamate salts exhibited good water solubility, which is beneficial for their use as water-soluble prodrugs . The thermodynamic properties of carbamate synthesis, such as reaction heat, Gibbs free energy change, and equilibrium constants, have been calculated to guide experimental research and process scale-up . Additionally, the quantitative analysis of N-methyl carbamate insecticides has been investigated using thin-layer chromatography and in situ fluorometry, indicating good recovery rates and specificity .
科学的研究の応用
Agricultural Applications
Methyl (3,5-dichlorophenyl)carbamate, as part of the carbamate group, has notable applications in agriculture. For example, Carbendazim (MBC) (methyl-2-benzimidazole carbamate) is widely used in agriculture for preventing and controlling fungal diseases. Solid lipid nanoparticles and polymeric nanocapsules carrying MBC show promising results in improving the release profiles of fungicides, enhancing their transfer to the action site, reducing environmental and human toxicity, and minimizing losses due to leaching or degradation (Campos et al., 2015).
Antipathogenic Activity
Thiourea derivatives containing the 3,5-dichlorophenyl group, similar in structure to methyl (3,5-dichlorophenyl)carbamate, have demonstrated significant antipathogenic activity. These derivatives exhibit potential as novel antimicrobial agents with antibiofilm properties, particularly effective against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Synthesis and Applications in Material Science
Methyl (3,5-dichlorophenyl)carbamate and its derivatives find applications in material science. For instance, novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radicals have been synthesized, showing thermally stable amorphous solids with luminescent properties in the red spectral band. These radicals offer potential in the development of new paramagnetic glassy molecular materials (Castellanos et al., 2008).
Biochemical Research
In biochemical research, compounds like vinclozolin, which contain the 3,5-dichlorophenyl group, are studied for their biotransformation properties. For example, the fungus Cunninghamella elegans transforms vinclozolin into several metabolites, aiding in understanding the environmental and biological fate of such compounds (Pothuluri et al., 2000).
Chemical Analysis and Detection
In chemical analysis, techniques such as thin-layer chromatography are employed to detect carbamates like carbosulfan. This detection is crucial in forensic science for identifying poisoning cases related to carbamate pesticides (Bhatia & Sharma, 2011).
Pharmaceutical Research
In pharmaceutical research, the structural derivatives of methyl (3,5-dichlorophenyl)carbamate are explored for their potential antioxidant and therapeutic applications. For instance, the synthesis and evaluation of di-hydropyridine analogs with carbamate moieties have been conducted to assess their antioxidant activities and potential as calcium channel blockers (Saddala & Pradeepkiran, 2019).
作用機序
Target of Action
Methyl (3,5-dichlorophenyl)carbamate, also known as swep, is a carbamate herbicide . It primarily targets weeds by interfering with their metabolic processes and inhibiting cell division at the growth point .
Mode of Action
The compound acts by disrupting the normal metabolic processes of the targeted weeds. It inhibits cell division at the growth point, leading to the death of the weeds .
Biochemical Pathways
The herbicide is degraded in soil mainly by microbial activity . A consortium consisting of two bacterial strains, Comamonas sp. SWP-3 and Alicycliphilus sp. PH-34, has been shown to be capable of mineralizing swep . Swep is first transformed by Comamonas sp. SWP-3 to the intermediate 3,4-dichloroaniline (3,4-DCA), after which 3,4-DCA is mineralized by Alicycliphilus sp. PH-34 .
Pharmacokinetics
It is known that the compound is degraded in soil mainly by microbial activity .
Result of Action
The result of the action of Methyl (3,5-dichlorophenyl)carbamate is the death of the targeted weeds. By inhibiting cell division at the growth point, the compound disrupts the normal growth and development of the weeds, leading to their death .
Action Environment
The action, efficacy, and stability of Methyl (3,5-dichlorophenyl)carbamate can be influenced by various environmental factors. For instance, the presence of certain bacterial strains in the soil can enhance the degradation of the compound, reducing its persistence in the environment
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl N-(3,5-dichlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-7-3-5(9)2-6(10)4-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSRGACXHCLBTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179876 | |
| Record name | Carbamic acid, (3,5-dichlorophenyl)-, methyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25217-43-0 | |
| Record name | Carbamic acid, (3,5-dichlorophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25217-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbanilic acid, 3,5-dichloro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025217430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, (3,5-dichlorophenyl)-, methyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345021.png)



![2-(2-Furyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1345031.png)

![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)




![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)

